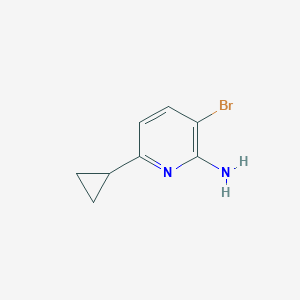

3-Bromo-6-cyclopropylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-cyclopropylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTBWBYPBJGKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3 Bromo 6 Cyclopropylpyridin 2 Amine: a Compound of Focus

General Strategies for Pyridine Ring Functionalization

The pyridine ring's electronic nature, characterized by a π-deficient system, dictates its reactivity. This section explores general methodologies for introducing the specific bromo, amino, and cyclopropyl moieties onto pyridine scaffolds.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing effect of the nitrogen atom. However, the presence of electron-donating groups, such as an amino group, can activate the ring and direct the regioselectivity of the substitution.

Direct bromination of unsubstituted pyridine requires harsh conditions and often results in low yields. orgsyn.org In contrast, activated systems like 2-aminopyridine (B139424) undergo electrophilic substitution more readily. The amino group directs incoming electrophiles primarily to the C5 and C3 positions. For instance, the bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine, which can be further brominated to 2-amino-3,5-dibromopyridine. heteroletters.org

Common brominating agents for these transformations include N-Bromosuccinimide (NBS) and elemental bromine, often in a solvent like acetic acid or dichloromethane (B109758). guidechem.comorgsyn.org One reported method for synthesizing 2-bromo-3-aminopyridine involves dissolving 3-aminopyridine (B143674) in dichloromethane and treating it with NBS at low temperatures. guidechem.com Another approach involves the careful, temperature-controlled addition of bromine to 2-aminopyridine. google.com

Alternative strategies have been developed to control regioselectivity. A method using Selectfluor in combination with lithium bromide (LiBr) has been established for the regioselective bromination of 2-aminopyridines under mild conditions. rsc.org For substitution at the C2 position, a strategy involving pyridine N-oxides is effective. Baran et al. demonstrated a regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source, avoiding harsher reagents like Br₂ or POBr₃.

Table 1: Selected Methods for Regioselective Bromination of Pyridine Systems

| Starting Material | Reagent(s) | Position(s) Brominated | Reference(s) |

|---|---|---|---|

| 2-Aminopyridine | Br₂ / Acetic Acid | 5- and 3,5- | heteroletters.orgorgsyn.org |

| 3-Aminopyridine | NBS / CH₂Cl₂ | 2- | guidechem.com |

| 2-Aminopyridines | Selectfluor / LiBr | Varies | rsc.org |

Several key reactions are employed to install amino groups onto pyridine rings, ranging from direct amination of C-H bonds to cross-coupling reactions with halogenated precursors.

The Chichibabin reaction is a classic method for the direct amination of pyridines, typically at the C2 position. galchimia.com It involves heating the pyridine with sodium amide (NaNH₂) in an inert solvent like toluene (B28343) or xylene. wikipedia.orgchemistnotes.com The mechanism is a nucleophilic addition of the amide anion (NH₂⁻) to the ring, followed by the elimination of a hydride ion (H⁻). wikipedia.orgscientificupdate.com While effective, the reaction can require high temperatures. scientificupdate.com Milder conditions have been developed, such as using a composite of sodium hydride (NaH) and an iodide salt. ntu.edu.sg

The Buchwald-Hartwig amination is a more modern and highly versatile palladium-catalyzed cross-coupling reaction. libretexts.org This method allows for the formation of a C-N bond between a halopyridine (e.g., 2-bromopyridine) and a wide variety of primary or secondary amines. acs.orgacs.org The use of chelating bis(phosphine) ligands is often crucial to prevent the pyridine substrate from deactivating the palladium catalyst. acs.org This method is particularly useful for amines that are volatile, which can be challenging to use under standard conditions; in these cases, conducting the reaction in a sealed tube provides excellent results. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) is another fundamental approach. Halogens located at the C2 and C4 positions of the pyridine ring are activated towards displacement by nucleophiles. Amines, acting as nucleophiles, can readily displace these halides to form the corresponding aminopyridines. nih.gov Additionally, copper-catalyzed amination reactions provide an alternative to palladium-based systems, with protocols using aqueous ammonia (B1221849) as the nitrogen source having been developed for bromopyridine derivatives. researchgate.net

Table 2: Comparison of Major Amination Methodologies for Pyridine Rings

| Method | Description | Common Substrate | Key Reagents | Reference(s) |

|---|---|---|---|---|

| Chichibabin Reaction | Direct amination of a C-H bond | Pyridine | NaNH₂ or KNH₂ | wikipedia.orgchemistnotes.comscientificupdate.com |

| Buchwald-Hartwig Amination | Pd-catalyzed cross-coupling | Halopyridine (Br, Cl) | Pd catalyst, phosphine (B1218219) ligand, base | libretexts.orgacs.orgacs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group | 2- or 4-Halopyridine | Amine | nih.gov |

The cyclopropyl group is a valuable motif in medicinal chemistry, and several methods exist for its installation onto heteroaromatic rings.

Transition metal-catalyzed cross-coupling reactions are the most prevalent strategies. The Suzuki coupling , which utilizes a palladium catalyst to couple a halopyridine with cyclopropylboronic acid or its derivatives, is a widely used and robust method. Another powerful technique is the Chan-Lam cyclopropylation , a copper-catalyzed reaction that couples potassium cyclopropyl trifluoroborate with various nucleophiles. nih.gov When applied to substrates like 2-aminopyridines, this reaction typically results in N-cyclopropylation, where the cyclopropyl group attaches to the amino nitrogen rather than a carbon atom of the ring. nih.gov Recent advancements have also explored the use of cyclopropyl organobismuth nucleophiles in palladium-catalyzed cross-couplings, which can proceed at near-ambient temperatures without a strong base. digitellinc.com

Direct cyclopropanation of an existing double bond on a precursor is another possibility. The Simmons-Smith reaction , which employs a carbenoid reagent (typically iodomethylzinc iodide), can convert an alkene to a cyclopropane (B1198618). wikipedia.org This would require prior installation of a vinyl group on the pyridine ring. Intramolecular cyclization of precursors containing a haloalkane chain and an appropriately positioned activating group can also be used to construct the cyclopropane ring. wikipedia.org

Targeted Synthetic Routes to this compound Precursors

The synthesis of the target compound would likely proceed through the formation and subsequent coupling or modification of key precursors that already contain some of the desired functionalities.

3-Bromopyridin-2-amine is a critical intermediate. A common route to this class of compound is the direct, regioselective bromination of an aminopyridine. While bromination of 2-aminopyridine tends to occur at the C5 position, the bromination of 3-aminopyridine with reagents like N-bromosuccinimide (NBS) can provide the desired 2-bromo-3-aminopyridine. guidechem.com The synthesis of 2-amino-3-bromopyridine (B76627) from 2-aminopyridine has also been reported, requiring careful control of reaction conditions, such as temperature, during the addition of bromine. google.com

Table 3: Synthetic Approaches to Brominated Aminopyridine Precursors

| Target Compound | Starting Material | Key Reagent(s) | Notes | Reference(s) |

|---|---|---|---|---|

| 2-Bromo-3-aminopyridine | 3-Aminopyridine | N-Bromosuccinimide (NBS) | Electrophilic bromination directed by the amino group. | guidechem.com |

| 2-Amino-3-bromopyridine | 2-Aminopyridine | Bromine, Acetic Acid | Requires careful control of temperature and stoichiometry to favor 3-bromination over 5-bromination. | google.com |

This precursor would most logically be synthesized via a cross-coupling reaction on a di-functionalized pyridine. A standard approach would begin with a dihalopyridine, such as 2,6-dibromopyridine (B144722). One of the bromine atoms can be selectively substituted, followed by the introduction of the second functional group. For example, a palladium-catalyzed Suzuki coupling reaction between 2-amino-6-bromopyridine (B113427) and cyclopropylboronic acid would directly yield 6-cyclopropylpyridin-2-amine.

Alternatively, the order of reactions could be reversed. Starting with 2-bromo-6-cyclopropylpyridine, an amino group could be introduced at the C2 position using a Buchwald-Hartwig amination. The synthesis of related 2-bromo-6-alkylaminopyridines has been accomplished through the reaction of 2,6-dibromopyridine with an alkylamine in a pressure tube, which forces the nucleophilic aromatic substitution to occur. georgiasouthern.edu A similar strategy could be envisioned where a cyclopropyl nucleophile is first installed at the 6-position, followed by amination at the 2-position.

Sequential or Convergent Approaches for Multi-Substituted Pyridin-2-amines

The synthesis of polysubstituted pyridines, such as this compound, often relies on either sequential or convergent strategies to build the complex molecular architecture. Sequential synthesis involves the stepwise introduction of substituents onto a pre-existing pyridine ring. This linear approach allows for controlled functionalization, where the reactivity of the ring is modulated at each step. For instance, one might start with a simple 2-aminopyridine, introduce a cyclopropyl group at the 6-position, and then perform a regioselective bromination at the 3-position. The order of these steps is crucial to manage the directing effects of the existing substituents.

Convergent synthesis, in contrast, involves the preparation of separate, complex fragments that are then combined in the final steps to form the target molecule. Multicomponent reactions (MCRs) are a powerful embodiment of convergent strategies, allowing for the formation of highly functionalized pyridine rings in a single step from several starting materials. researchgate.netrsc.org For example, a reaction could be designed where a cyclopropyl-containing precursor, a bromine source, and other components assemble to form the substituted pyridin-2-amine core. researchgate.net This approach offers significant advantages in terms of efficiency and atom economy, rapidly generating molecular complexity. researchgate.netresearchgate.net

Advanced Synthetic Techniques and Methodological Developments

Recent advancements in synthetic organic chemistry have provided a powerful toolkit for the synthesis of complex heterocyclic compounds like this compound. These methods offer high levels of selectivity and functional group tolerance, which are essential for constructing multi-substituted pyridines.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are key to assembling substituted pyridines. rsc.org

The Suzuki-Miyaura coupling is a premier method for C-C bond formation, typically involving a palladium catalyst to couple an organoboron compound with an organic halide. nih.govyoutube.com In the context of synthesizing analogs of the target molecule, a 2-amino-3,6-dihalopyridine could be selectively coupled with a cyclopropylboronic acid derivative at the 6-position. The choice of catalyst, ligand, and reaction conditions is critical to control the regioselectivity, especially when multiple halides are present. nih.govnih.gov The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, enabling the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction is particularly useful for installing the 2-amino group onto a pre-functionalized pyridine ring. For example, a 3-bromo-6-cyclopropyl-2-halopyridine could be coupled with ammonia or an ammonia equivalent to yield the final product. acsgcipr.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under mild conditions. wikipedia.org

| Reaction Name | Bond Formed | Key Reactants | Typical Catalyst | Relevance to Substituted Pyridin-2-amines |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Organic Halide, Organoboron Compound | Palladium(0) complexes | Introduction of the cyclopropyl group at the 6-position. |

| Buchwald-Hartwig Amination | C-N | Organic Halide, Amine | Palladium(0) complexes | Installation of the amino group at the 2-position. |

| Negishi Coupling | C-C | Organic Halide, Organozinc Compound | Palladium(0) or Nickel | Alternative method for introducing the cyclopropyl group. wikipedia.org |

Ring-Opening/Ring-Closing Strategies for Pyridine Halogenation (e.g., Zincke imine intermediates)

Directly halogenating the 3-position of a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. nih.govnsf.gov An innovative strategy to overcome this involves a sequence of ring-opening, halogenation, and ring-closing. chemrxiv.orgchemrxiv.org This method temporarily transforms the unreactive pyridine into a more reactive, acyclic intermediate. researchgate.net

The process often begins with the activation of the pyridine nitrogen, followed by nucleophilic attack to open the ring, forming a "Zincke imine" intermediate. nih.gov This linear azatriene is electron-rich and can undergo regioselective electrophilic halogenation under mild conditions. nsf.gov Subsequent treatment with an amine, such as ammonium (B1175870) acetate, triggers ring-closure, reforming the pyridine ring, now with a halogen installed at the desired 3-position. nih.gov This strategy provides a powerful and highly regioselective method for producing 3-halopyridines that are difficult to access through classical electrophilic aromatic substitution. nih.gov

Chemoselective Transformations in the Presence of Multiple Functional Groups

The synthesis of molecules like this compound, which contains bromide, amine, and cyclopropyl functionalities, demands high chemoselectivity. Synthetic strategies must be designed to modify one functional group without affecting the others.

Metal-catalyzed cross-coupling reactions offer a prime example of chemoselectivity. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively react one halide over another. For instance, in a dihalopyridine, the greater reactivity of a C-Br bond compared to a C-Cl bond in Suzuki-Miyaura reactions can be exploited to introduce substituents in a stepwise manner. nih.govnih.gov This differential reactivity allows for the sequential installation of different groups onto the pyridine core, providing a modular and controlled synthetic route. nih.gov

Photoredox Catalysis in Pyridine Derivatization

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has emerged as a powerful tool for organic synthesis. acs.orgnih.gov This methodology enables novel transformations of pyridines under exceptionally mild conditions. researchgate.net For pyridine derivatization, photoredox catalysis can be used to generate radical intermediates that can participate in a variety of bond-forming reactions. acs.org For example, photocatalytically generated acyl radicals can be added to pyridinium (B92312) salts to achieve C2- or C4-acylation. acs.org While not a direct route to the target compound, this technology showcases the potential for late-stage functionalization of complex pyridine derivatives, allowing for the introduction of new substituents with high selectivity. acs.org

Sandmeyer Reaction Applications for Bromination of Pyridin-2-amines

The Sandmeyer reaction is a classical and robust method for converting an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orggoogle.com This reaction is particularly relevant for the synthesis of 3-bromo-2-aminopyridine derivatives. nih.gov

The process involves the diazotization of an aminopyridine with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a pyridyldiazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the displacement of the diazonium group with a bromide anion, releasing nitrogen gas. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction provides a reliable way to introduce a bromine atom at a specific position on the pyridine ring that was initially occupied by an amino group. For example, one could envision a synthetic route starting from a 2,3-diaminopyridine (B105623) derivative, where the 3-amino group is selectively converted to a bromo group using this method. The yield in the Sandmeyer reaction is often superior to that of similar methods like the Gattermann reaction. ncert.nic.in

| Methodology | Description | Key Intermediate | Application Example |

|---|---|---|---|

| Zincke Imine Strategy | Ring-opening, halogenation, and ring-closing sequence. nsf.gov | Zincke Imine (Azatriene) | Highly regioselective bromination at the C3-position of the pyridine ring. nih.gov |

| Photoredox Catalysis | Uses visible light to generate radical intermediates for bond formation. acs.org | Radical Species | Late-stage functionalization and derivatization of the pyridine core. nih.gov |

| Sandmeyer Reaction | Conversion of an amino group to a bromide via a diazonium salt. wikipedia.org | Diazonium Salt | Introduction of a bromo group at the C3-position starting from a 3-aminopyridine precursor. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Cyclopropylpyridin 2 Amine

Reactivity Profile of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which reduces its aromatic character compared to benzene (B151609) and deactivates it towards electrophilic attack. However, the substituents on the 3-Bromo-6-cyclopropylpyridin-2-amine molecule significantly modulate this intrinsic reactivity.

Electrophilic aromatic substitution (EAS) is a fundamental organic reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. rsc.org The mechanism generally involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized cationic intermediate known as an arenium ion or σ-complex, followed by the loss of a proton to restore aromaticity. rsc.orgresearchgate.net

For pyridine, the ring nitrogen's electron-withdrawing inductive effect deactivates the ring towards EAS, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation significantly more challenging than for benzene. nih.gov Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing the ring's deactivation.

In the case of this compound, the reactivity is complex:

Amino Group (-NH₂): The amino group at the C2 position is a powerful activating group due to its +M (mesomeric) effect, donating electron density into the ring and stabilizing the positive charge of the arenium ion intermediate. It typically directs electrophiles to the ortho and para positions.

Bromine Atom (-Br): The bromine at C3 is a deactivating group due to its -I (inductive) effect but acts as an ortho, para-director through its +M effect.

Pyridine Nitrogen: The ring nitrogen strongly deactivates the ring, particularly at the C2, C4, and C6 positions.

Cyclopropyl (B3062369) Group: This group at C6 has a mild activating effect.

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated, electron-deficient heterocycles like pyridine. nih.gov The reaction proceeds via a two-step addition-elimination mechanism. rsc.org A nucleophile first attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. rsc.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

The viability of an SNAr reaction is dependent on three main factors:

A good leaving group (halogens are effective). nih.gov

A strong nucleophile. mst.edu

The presence of electron-withdrawing groups ortho or para to the leaving group to stabilize the Meisenheimer intermediate. rsc.orgmst.edu

In this compound, the bromine atom is positioned at C3. The primary electron-withdrawing feature is the pyridine ring nitrogen itself, which is ortho to the C2 position and meta to the C3 position. While the nitrogen atom activates the entire ring to nucleophilic attack, its stabilizing effect is strongest for leaving groups at the C2, C4, and C6 positions. Therefore, direct SNAr at the C3 position of this molecule is expected to be less facile than at the C2 or C4 positions of other pyridines, but it can be achieved with strong nucleophiles and appropriate reaction conditions. The presence of the activating amino group at C2 may further complicate this reactivity.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination brings the strong base into proximity with an adjacent ortho-proton, facilitating its removal to form a lithiated intermediate that can then be trapped by an electrophile. wikipedia.org

The amino group (-NH₂) is a well-established DMG. In this compound, the amino group at C2 could theoretically direct metalation to the C3 position. However, this position is already substituted with a bromine atom. In such cases, two alternative pathways are considered:

Deprotonation at a Different Position: While less common, deprotonation at other ring positions can occur, though it is often less efficient.

Halogen-Lithium Exchange: A more probable pathway is a bromine-lithium exchange reaction. This is a rapid process that occurs when an organolithium reagent reacts with an aryl bromide, exchanging the bromine atom for a lithium atom. This reaction is often faster than C-H deprotonation, especially at low temperatures. youtube.com

For this compound, treatment with an organolithium reagent like n-BuLi or t-BuLi would likely lead to the formation of the 3-lithio-6-cyclopropylpyridin-2-amine intermediate. This organometallic species is a potent nucleophile and can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group regioselectively at the C3 position.

Transformations Involving the Bromine Substituent

The carbon-bromine bond is a key functional handle for a vast range of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium- and copper-catalyzed cross-coupling reactions are among the most powerful methods for constructing complex molecules. The C-Br bond in this compound serves as an excellent electrophilic partner in these transformations. The general catalytic cycle for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, involves three primary steps:

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) intermediate. scispace.com

Transmetalation: A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center. scispace.com

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. scispace.com

Research on the closely related 3-halo-2-aminopyridines has demonstrated their efficacy in Pd-catalyzed C,N-cross coupling reactions to form N³-substituted 2,3-diaminopyridines. These reactions often employ specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) to facilitate the catalytic cycle. It is expected that this compound would behave similarly, coupling with a variety of primary and secondary amines, arylboronic acids (Suzuki), organostannanes (Stille), and other organometallic reagents.

Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for forming C-N, C-O, and C-S bonds. rsc.org

| Coupling Partner | Catalyst System | Product Type | Representative Yield (%) |

| Morpholine | Pd-precatalyst / LiHMDS | C-N Coupled Amine | 70-90% |

| Cyclopentylamine | Pd-precatalyst / LiHMDS | C-N Coupled Amine | 75-85% |

| Phenylboronic Acid | Pd(PPh₃)₄ / Base | C-C Coupled Biaryl | 80-95% |

| Phenol | CuI / Ligand / Base | C-O Coupled Ether | 60-80% |

| This table presents expected outcomes for this compound based on data from analogous systems, such as other 3-halo-2-aminopyridines. Yields are representative and depend on specific reaction conditions. |

Beyond cross-coupling, the C-Br bond can undergo other important transformations.

Reductive Transformations: Reductive dehalogenation, or hydrodebromination, is the replacement of the bromine atom with a hydrogen atom. wikipedia.org This transformation can be achieved through several methods:

Catalytic Hydrogenation: This involves treating the substrate with hydrogen gas (H₂) over a transition metal catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org

Hydride Transfer: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst can serve as a source of hydride to displace the bromide. nih.gov

Photoredox Catalysis: Modern methods using visible light and a photocatalyst can generate a radical intermediate from the C-Br bond, which then abstracts a hydrogen atom from a donor molecule to yield the dehalogenated product. acs.org

These methods are valuable for removing the bromine atom after it has served its purpose as a directing group or as a handle for other functionalization.

Oxidative Transformations: The primary oxidative transformation of the C-Br bond is its reaction via oxidative addition with a low-valent transition metal, as described in the cross-coupling section. nih.gov This elementary step involves the oxidation of the metal center (e.g., Pd(0) to Pd(II)) and is the gateway to a vast number of catalytic cycles. rsc.org While not an "oxidative reaction" in the sense of adding oxygen or increasing the oxidation state of the carbon atom, it represents the key oxidative process that the C-Br bond undergoes to enable its participation in bond-forming catalytic chemistry. The relative reactivity for oxidative addition is typically C-I > C-Br > C-Cl, making aryl bromides a reliable and versatile substrate class for these powerful reactions. nih.gov

Bromine as a Handle for Further Functional Group Interconversions

The bromine atom at the 3-position of the pyridine ring serves as a versatile synthetic handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition, a key step in many catalytic cycles.

Palladium-catalyzed reactions are particularly prominent for the functionalization of aryl halides. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Heck coupling (with alkenes) are expected to proceed efficiently at this position. nih.gov These transformations allow for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby enabling the synthesis of a diverse library of derivatives from a single precursor. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.org

Table 1: Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Product Type | Catalyst/Reagents Example |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 3-Aryl/Alkyl-6-cyclopropylpyridin-2-amine | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Sonogashira | R-C≡CH | 3-Alkynyl-6-cyclopropylpyridin-2-amine | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig | R₂NH | 3-(Dialkyl/Aryl)amino-6-cyclopropylpyridin-2-amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |

| Heck | Alkene | 3-Alkenyl-6-cyclopropylpyridin-2-amine | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Stille | R-Sn(Bu)₃ | 3-Aryl/Alkenyl-6-cyclopropylpyridin-2-amine | Pd(PPh₃)₄ |

| Cyanation | CN source | 3-Cyano-6-cyclopropylpyridin-2-amine | Pd(PPh₃)₄, Zn(CN)₂ |

Reactions of the Amino Group

The exocyclic amino group at the 2-position is a primary nucleophilic center and can undergo a variety of chemical transformations common to aromatic amines.

The nucleophilicity of the 2-amino group allows for straightforward derivatization.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. Kinetic studies on 2-aminopyridines suggest that acylation with agents like acetic anhydride (B1165640) occurs directly at the exocyclic amino nitrogen. publish.csiro.aupublish.csiro.au This transformation is useful for introducing carbonyl functionalities and for protecting the amino group during subsequent reactions. Under certain conditions, particularly with highly reactive anilines and strong bases, N,N-diacylation can occur. semanticscholar.org

Schiff Base Formation: The amino group readily condenses with aldehydes and ketones, typically under acid catalysis, to form imines, also known as Schiff bases. jocpr.comtandfonline.comresearchgate.net This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. jocpr.com These imine derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems.

Table 2: Representative Derivatization Reactions of the Amino Group

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Tosyl chloride | Sulfonamide |

| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) |

| Alkylation | Methyl iodide | Secondary Amine |

The primary aromatic amino group can be converted into a diazonium salt through a process known as diazotization. This involves treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. numberanalytics.combyjus.com Studies have shown that 2-aminopyridine (B139424) can be successfully diazotized in dilute mineral acid to form the corresponding diazonium ion. rsc.org

The resulting pyridin-2-diazonium intermediate is a highly versatile species. The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide range of nucleophiles, often through copper(I)-catalyzed processes known as Sandmeyer reactions. wikipedia.orgnih.govbyjus.com This allows for the introduction of various functional groups at the 2-position, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups. wikipedia.org These transformations significantly expand the synthetic utility of the parent molecule. mnstate.edusci-hub.se

Reactivity and Stability of the Cyclopropyl Group in the Pyridine Context

The cyclopropyl group is characterized by significant ring strain due to its 60° C-C-C bond angles. wikipedia.org This strain imparts unique reactivity to the ring, making it susceptible to ring-opening reactions under specific conditions. Its electronic properties, which involve "bent" bonds with partial π-character, allow it to act as an electron donor through hyperconjugation, which can stabilize adjacent carbocations. wikipedia.orgquora.com

The stability of the cyclopropyl ring attached to the pyridine system can be influenced by the electronic nature of the heterocycle and the reaction conditions. The electron-withdrawing character of the pyridine ring can polarize the C-C bonds of the cyclopropane (B1198618), potentially predisposing it to nucleophilic or electrophilic attack.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles, resulting in a ring-opened product. nih.gov

Radical-Mediated Ring Opening: The cyclopropyl group can undergo ring-opening via radical pathways. beilstein-journals.orgnih.gov Formation of a radical at an adjacent position (e.g., through hydrogen abstraction from the pyridine ring or other substituents under radical conditions) could trigger a rapid ring-opening to form a more stable but-3-enyl radical. This pathway is a hallmark of cyclopropylmethyl radical chemistry. Oxidative conditions can also promote radical-mediated ring-opening. beilstein-journals.orghyphadiscovery.com

Cyclopropanes substituted with both an electron-donating group and an electron-accepting group (donor-acceptor cyclopropanes) are well-known to participate in various cycloaddition reactions. The cyclopropyl group itself can function as the donor component. acs.orgnih.govresearchgate.net In the context of this compound, the cyclopropyl group is attached to an electron-deficient pyridine ring, which acts as the acceptor. This "push-pull" electronic arrangement can facilitate formal [3+2] cycloaddition reactions with various dipolarophiles, such as aldehydes, thioketones, and activated alkenes, under Lewis acid or Brønsted acid catalysis. acs.orgacs.orgnih.gov These reactions typically proceed through a stepwise mechanism involving nucleophilic ring-opening to form a zwitterionic intermediate, followed by intramolecular cyclization to afford five-membered ring systems. acs.org

Conformational Effects of the Cyclopropyl Moiety

The primary conformational preference of a cyclopropyl group attached to an aromatic ring, such as the pyridine ring in this molecule, is the "bisected" conformation. nih.govnih.gov In this arrangement, the plane of the aromatic ring intersects the cyclopropyl ring, with the methine proton on the carbon attached to the ring lying in or near the plane of the pyridine ring. This orientation maximizes the overlap between the Walsh orbitals of the cyclopropyl ring, which have π-character, and the π-system of the pyridine ring. nih.govstackexchange.com This orbital overlap allows the cyclopropyl group to act as a π-electron donor, which can influence the electronic properties of the pyridine ring. stackexchange.com

The rotation of the cyclopropyl group around the single bond connecting it to the pyridine ring is not free and is characterized by a rotational energy barrier. researchgate.netrsc.org The bisected conformation represents the energy minimum. A higher energy "perpendicular" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the pyridine ring, represents the transition state for rotation between two equivalent bisected conformations. Computational studies on analogous molecules, such as cyclopropylbenzene, have established the stability of the bisected conformation. nih.gov

In addition to influencing the orientation relative to the pyridine ring, the electronic interaction in the bisected conformation can lead to a measurable asymmetry in the bond lengths of the cyclopropyl ring itself. nih.gov The carbon-carbon bonds of the cyclopropyl ring that are more parallel to the plane of the pyridine ring may be slightly elongated due to the donation of electron density into the aromatic system.

The conformational preferences of the cyclopropyl group can be summarized in the following table:

| Parameter | Description |

| Preferred Conformation | Bisected |

| Rationale | Maximizes overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the pyridine ring. nih.gov |

| Transition State | Perpendicular conformation |

While specific experimental data for the rotational barrier in this compound is unavailable, data from analogous systems provide an estimate of the energetic landscape.

| Analogous System | Rotational Barrier (kJ/mol) | Reference |

| Cyclopropylacyl radicals | ca. 17.5 | rsc.org |

| Cyclopropanol | 9.1 | researchgate.net |

It is important to note that these values are from different molecular systems and serve as an approximation. The actual rotational barrier in this compound will be influenced by the electronic nature of the substituted pyridine ring and potential steric interactions with the adjacent amino group. The conformational rigidity imposed by the cyclopropyl group is a key feature in medicinal chemistry, where it can be used to lock a molecule into a bioactive conformation. researchgate.net

Computational and Theoretical Analyses of 3 Bromo 6 Cyclopropylpyridin 2 Amine

Electronic Structure and Aromaticity Calculations of the Pyridine (B92270) Ring

The core of 3-Bromo-6-cyclopropylpyridin-2-amine is a substituted pyridine ring, an aromatic heterocycle analogous to benzene (B151609). libretexts.org Its aromaticity stems from a planar, cyclic structure with a delocalized π-electron system containing six π electrons, conforming to Hückel's rule. libretexts.orgwikipedia.org Unlike benzene, the presence of the electronegative nitrogen atom significantly influences the electronic landscape of the ring. wikipedia.org The nitrogen atom draws electron density from the ring, a phenomenon known as the negative inductive effect, resulting in an uneven distribution of charge. wikipedia.org This makes the pyridine ring electron-deficient compared to benzene, which has profound implications for its chemical reactivity. wikipedia.org

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these electronic properties. For closely related substituted bromopyridines, such as 2-Amino-3-bromo-5-nitropyridine and 3-bromo-2-hydroxypyridine (B31989), DFT calculations using basis sets like 6-311++G(d,p) have been employed to determine key electronic parameters. mdpi.comresearchgate.net These analyses typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net For instance, the calculated HOMO-LUMO energies for 6-amino-3-bromo-2-methylpyridine (B189396) were found to be -6.2056 eV and -1.2901 eV, respectively, indicating the potential for charge transfer within the molecule. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge delocalization and intramolecular interactions, while Molecular Electrostatic Potential (MEP) maps visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net For the pyridine ring, electrophilic substitutions are generally suppressed and tend to occur at the 3-position, which is the most electron-rich carbon atom. wikipedia.org Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic substitution, primarily at the 2- and 4-positions. wikipedia.orgstackexchange.com

| Parameter | Description | Relevance to Pyridine Ring |

| Aromaticity | Follows Hückel's rule (4n+2 π electrons) in a planar, cyclic, conjugated system. libretexts.org | Confers thermodynamic stability. |

| Electron Density | Unevenly distributed due to the electronegative nitrogen atom. wikipedia.org | Creates electron-deficient character, influencing reactivity. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. mdpi.com |

| NBO Analysis | Studies charge delocalization and intramolecular stabilizing interactions. researchgate.net | Elucidates the stability derived from electron delocalization. |

| MEP Map | Visualizes electrostatic potential on the molecular surface. researchgate.net | Predicts sites susceptible to electrophilic or nucleophilic attack. |

| Substituent | Key Conformational Factor | Consequence |

| Amino Group | Potential for intramolecular hydrogen bonding with the pyridine nitrogen. nih.gov | Restricted rotation, increased planarity, and enhanced stability. |

| Cyclopropyl (B3062369) Group | Rotational orientation (dihedral angle) relative to the pyridine ring. | Influences orbital overlap and electronic interaction with the aromatic system. |

Mechanistic Studies of Reaction Pathways and Transition States

Theoretical studies can elucidate the mechanisms of chemical reactions involving this compound by mapping potential energy surfaces and identifying transition states. The molecule's structure presents several key reactive sites: the bromine atom, the amino group, and the electron-deficient pyridine ring.

The presence of a bromine atom at the 3-position and an amino group at the 2-position makes the molecule a candidate for various coupling reactions and nucleophilic aromatic substitutions. Nucleophilic attack on substituted pyridines is regioselective, favoring the 2- and 4-positions because the negative charge in the resulting anionic intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com While the bromine is at the 3-position, reactions involving its displacement or participation in palladium-catalyzed cross-coupling reactions are common for aryl halides. nih.gov For example, palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) is a powerful method for synthesizing N-aryl adenosine (B11128) analogues from 6-bromopurine (B104554) nucleosides, a process that provides a model for potential reactions at the bromine-substituted position of this pyridine derivative. nih.gov

Computational chemistry can model the step-by-step pathway of such reactions. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding why one reaction pathway is favored over another. For instance, in a nucleophilic substitution reaction, calculations could compare the transition state energies for attack at different positions on the ring, theoretically confirming the observed regioselectivity.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Structural Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For structural analogs of this compound, QSAR models can be developed to predict the activity of new derivatives and guide the design of more potent molecules.

This process involves calculating a variety of molecular descriptors for each analog. These descriptors can be electronic, steric, or hydrophobic in nature. Theoretical calculations are essential for obtaining quantum chemical descriptors. In a study of the analog 2-Amino-3-bromo-5-nitropyridine, researchers calculated several such descriptors using DFT. researchgate.net

| Descriptor | Definition | Relevance in QSAR |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to the molecule's ability to donate or accept electrons in interactions with a biological target. researchgate.net |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and the ability to pass through biological membranes. researchgate.net |

| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons. | Can be correlated with the strength of intermolecular interactions. researchgate.net |

| Global Hardness (η) & Softness (S) | Measures of resistance to change in electron distribution. | "Soft" molecules are generally more reactive than "hard" molecules. researchgate.net |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts additional electronic charge. | Can be used to predict toxicity and biological activity. researchgate.net |

Once these descriptors are calculated for a series of analogs with known biological activities, statistical methods are used to build a mathematical model that links the descriptors to the activity. This model can then be used to predict the activity of untested compounds, including new derivatives of the this compound scaffold, thereby streamlining the drug discovery process.

Molecular Docking and Ligand-Target Interaction Modeling for Scaffold Optimization

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a specific target, typically a protein or enzyme. This technique is crucial for understanding the potential biological role of this compound and for optimizing its structure to enhance its binding affinity and selectivity.

The docking process involves placing the ligand into the binding site of the target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions. Studies on structurally similar compounds have successfully used this approach. For example, 2-Amino-3-bromo-5-nitropyridine was docked to predict its binding orientation and activity. researchgate.net Similarly, 3-bromo-2-hydroxypyridine was studied as a potential inhibitor of bromodomain proteins through molecular docking, which helped identify key hydrogen bond interactions and calculate binding energies with target receptors. mdpi.com

These simulations provide detailed, three-dimensional insights into how the ligand interacts with the amino acid residues in the active site. Key interactions often include:

Hydrogen Bonds: The amino group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively.

Halogen Bonds: The bromine atom can participate in halogen bonding, an often-overlooked but significant non-covalent interaction.

Hydrophobic Interactions: The cyclopropyl group and the aromatic ring can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The pyridine ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

By visualizing these interactions, medicinal chemists can rationally design modifications to the this compound scaffold. For instance, if docking reveals an empty hydrophobic pocket near the cyclopropyl group, that group could be replaced with a larger alkyl group to improve binding. Conversely, if a key hydrogen bond is predicted, the structure can be modified to strengthen that interaction, leading to a molecule with improved potency and efficacy.

3 Bromo 6 Cyclopropylpyridin 2 Amine As a Scaffold in Medicinal Chemistry Research

Design Principles for Pyridin-2-amine Derivatives in Drug Discovery

Pyridin-2-amine derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. researchgate.netresearchgate.net The pyridine (B92270) ring is a common structural motif in numerous pharmaceutical drugs due to its ability to engage in various biological interactions. researchgate.netresearchgate.net As a bioisostere for other functional groups, heterocycles like pyridine can be decorated with different substituents to fine-tune properties such as lipophilicity, polarity, and hydrogen bonding capacity. ibmmpeptide.com These modifications can lead to improved pharmacological, pharmacokinetic, and toxicological profiles of drug candidates. ibmmpeptide.com

The design of pyridin-2-amine derivatives often revolves around several key principles. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues in protein binding sites. Furthermore, the 2-amino group provides a critical hydrogen bond donor and a point for further chemical modification to explore the structure-activity relationship (SAR). nih.gov

Strategies for Scaffold Modification and Diversification

The modification and diversification of the 3-bromo-6-cyclopropylpyridin-2-amine scaffold are central to exploring its full potential in medicinal chemistry. Various synthetic strategies are employed to generate a library of analogues, each with unique properties and biological activities. These strategies often involve reactions targeting the bromine atom, the amino group, and the pyridine ring itself.

One common approach is cross-coupling reactions , where the bromine atom serves as a handle for introducing a wide array of substituents. Palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings are instrumental in forming new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups at the 3-position, significantly expanding the chemical space around the scaffold.

Scaffold hopping is a more advanced strategy where the core pyridine ring is replaced with other heterocyclic systems to identify novel scaffolds with similar biological activity but potentially improved properties. nih.gov This approach can lead to the discovery of new intellectual property and compounds with better pharmacokinetic profiles. Additionally, a deconstruction-reconstruction strategy can be employed to diversify the pyrimidine (B1678525) core into various other nitrogen heterocycles, such as azoles. nih.gov

These diversification strategies are often guided by computational modeling and structure-based drug design to rationally select substituents that are likely to enhance binding affinity and selectivity for the target protein. mdpi.com The combination of synthetic chemistry and computational tools allows for a more efficient exploration of the chemical space and the identification of promising lead compounds.

Influence of the Cyclopropyl (B3062369) Group on Scaffold Properties (e.g., conformational constraint, lipophilicity modulation, metabolic stability considerations)

The incorporation of a cyclopropyl group at the 6-position of the pyridin-2-amine scaffold has a profound impact on the molecule's physicochemical and pharmacological properties. researchgate.netnih.gov This small, strained ring system is not merely a passive substituent but an active modulator of the scaffold's behavior. iris-biotech.deresearchgate.net

Conformational Constraint: The rigid nature of the cyclopropyl ring imparts a significant conformational constraint on the parent molecule. iris-biotech.denbinno.com This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. nih.govacs.org By locking the conformation of adjacent substituents, the cyclopropyl group helps to present the pharmacophoric elements in an optimal orientation for interaction with the target protein. iris-biotech.de

Metabolic Stability: One of the most significant contributions of the cyclopropyl group is its ability to enhance metabolic stability. nih.govnbinno.com The C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in more flexible alkyl chains. hyphadiscovery.com This increased resistance to metabolism can lead to a longer half-life and improved bioavailability of the drug. nbinno.com However, it is important to note that in some cases, particularly when attached to an amine, the cyclopropyl group can be susceptible to specific metabolic pathways that may lead to the formation of reactive metabolites. hyphadiscovery.com

The multifaceted influence of the cyclopropyl group makes it a valuable tool in medicinal chemistry for fine-tuning the properties of a scaffold to achieve the desired therapeutic profile. researchgate.netresearchgate.net

Role of Halogen Substituents in Structure-Activity Relationship (SAR) Studies and Molecular Recognition

The bromine atom at the 3-position of the this compound scaffold plays a crucial role in both structure-activity relationship (SAR) studies and molecular recognition. Halogen substituents are frequently incorporated into drug candidates to modulate their physicochemical properties and enhance their binding affinity to biological targets. tandfonline.comslideshare.net

In SAR studies, the bromine atom serves as a versatile synthetic handle for introducing a diverse range of functional groups via cross-coupling reactions, as discussed in section 5.2. Furthermore, the nature of the halogen itself can be varied (e.g., replacing bromine with chlorine or iodine) to probe the steric and electronic requirements of the binding pocket. researchgate.net The size and electronegativity of the halogen atom can significantly influence the compound's activity. researchgate.netnih.gov

Beyond its role as a synthetic tool, the bromine atom can directly participate in molecular recognition through a non-covalent interaction known as halogen bonding . nih.govnih.gov A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom, on the protein. rsc.orgacs.org The strength of this interaction is dependent on the type of halogen, with the order of strength typically being I > Br > Cl > F. researchgate.net

| Interaction Type | Description |

| Steric Effects | The size of the halogen atom can influence how the molecule fits into the binding pocket of a protein. |

| Electronic Effects | The electronegativity of the halogen can alter the electron distribution in the aromatic ring, affecting its interactions. |

| Lipophilicity | Halogen atoms generally increase the lipophilicity of a molecule, which can affect its membrane permeability and solubility. |

| Metabolic Stability | The presence of a halogen can block sites of metabolism, increasing the drug's half-life. nih.gov |

| Halogen Bonding | A directional, non-covalent interaction between the halogen atom and a Lewis base on the target protein, enhancing binding affinity. nih.govrsc.org |

Utility in Combinatorial Chemistry and Library Synthesis for Lead Generation

The this compound scaffold is exceptionally well-suited for use in combinatorial chemistry and the synthesis of compound libraries for lead generation. researchgate.net The presence of multiple, readily modifiable functional groups—the bromine atom, the amino group, and the pyridine ring—allows for the rapid generation of a large number of diverse analogues from a common core structure.

The bromine atom at the 3-position is particularly valuable for parallel synthesis, a cornerstone of combinatorial chemistry. By employing a range of different boronic acids in a Suzuki coupling reaction, for instance, a diverse set of aryl or heteroaryl substituents can be introduced in a high-throughput manner. Similarly, the amino group at the 2-position can be reacted with a variety of carboxylic acids or sulfonyl chlorides to generate a library of amides and sulfonamides.

This ability to systematically and rapidly explore the chemical space around the scaffold is crucial in the early stages of drug discovery. nih.gov By synthesizing and screening a large library of related compounds, researchers can efficiently identify initial "hits" and delineate the structure-activity relationships that govern the interaction of the scaffold with its biological target.

The process of library design is often aided by computational methods to ensure that the synthesized compounds cover a broad range of chemical properties and are likely to possess drug-like characteristics. researchgate.net This combination of efficient synthesis and rational design maximizes the chances of identifying potent and selective lead compounds for further optimization. The pyridin-2-amine scaffold, with its inherent versatility, serves as an excellent starting point for such library-based lead generation efforts. nih.govresearchgate.net

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, FeBr₃, DCM, 0°C | 68 | 95 |

| Cyclopropylation | Cyclopropylmagnesium bromide, THF, reflux | 52 | 90 |

What advanced techniques are recommended for structural characterization of this compound?

Q. Basic Research Focus

- Single-crystal X-ray diffraction (SC-XRD) : Utilize SHELXL/SHELXT for space-group determination and refinement, ensuring atomic-level resolution of the bromine and cyclopropyl substituents .

- Multinuclear NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., cyclopropyl C-H coupling constants at δ ~1.5–2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Accurately verify molecular ions (e.g., [M+H]⁺ for C₈H₉BrN₂: calc. 229.9974, obs. 229.9971) .

How do structural modifications (e.g., bromine vs. chlorine, cyclopropyl vs. ethyl) impact biological activity?

Q. Advanced Research Focus

- SAR studies : Compare bioactivity of analogs using enzyme inhibition assays (e.g., IC₅₀ values for kinase targets). The bromine atom enhances electrophilic reactivity, while the cyclopropyl group improves metabolic stability .

- Functional group substitution :

| Compound | Modification | IC₅₀ (nM) | LogP |

|---|---|---|---|

| 3-Bromo-6-cyclopropyl | Reference | 120 | 2.1 |

| 3-Chloro-6-ethyl | Cl, ethyl | 450 | 2.8 |

| 3-Bromo-6-isopropyl | isopropyl | 280 | 3.0 |

How to resolve contradictions in bioactivity data across studies?

Q. Advanced Research Focus

- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence polarization) with cellular models (e.g., HEK293 transfection) to confirm target engagement .

- Meta-analysis : Compare datasets using statistical tools (e.g., p-value adjustments for batch effects) and verify compound purity (>98% by HPLC) to exclude batch variability .

What analytical methods ensure purity and stability of this compound?

Q. Basic Research Focus

- HPLC-DAD/UV : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area) .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>150°C indicates thermal stability) .

- Storage recommendations : Store at 2–8°C under inert gas (Ar/N₂) to prevent bromine displacement or cyclopropyl ring oxidation .

How can computational modeling guide the design of derivatives?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina to predict binding poses in target pockets (e.g., ATP-binding sites). The bromine atom often forms halogen bonds with backbone carbonyls .

- DFT calculations : Optimize substituent electronic effects (e.g., cyclopropyl’s electron-withdrawing nature reduces HOMO-LUMO gaps) .

What safety protocols are critical during handling?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and respirators (NIOSH-approved for organic vapors) .

- Spill management : Neutralize with 10% sodium thiosulfate to reduce bromine-related hazards .

What strategies enable selective functionalization of the pyridine ring?

Q. Advanced Research Focus

- Buchwald-Hartwig coupling : Introduce aryl/heteroaryl groups at the 2-amine position using Pd(dba)₂/XPhos catalysts .

- SNAr reactions : React with NaN₃ or thiols at the 3-bromo position in DMF at 80°C .

How to address discrepancies between in vitro and in vivo efficacy?

Q. Advanced Research Focus

- Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma) and CYP450 metabolism to identify clearance issues .

- Prodrug design : Mask the amine group with acetyl or tert-butyloxycarbonyl (Boc) to enhance bioavailability .

What enzymatic assays are suitable for mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.